Carbacyclin

Angiogenesis PPAR signaling IP receptor pharmacology

Carbacyclin is the only prostacyclin analog that simultaneously engages IP prostanoid receptors and PPARδ nuclear receptors, enabling experimental paradigms impossible with IP-selective agonists like Cicaprost. Its marked species-dependent potency (mouse IP >> human IP) and robust PPARδ-mediated angiogenic activity make it an irreplaceable tool for dissecting fatty acid oxidation, mitochondrial biogenesis, and VEGF-dependent neovascularization. Choose Carbacyclin when your protocol demands dual-pathway pharmacology.

Molecular Formula C21H34O4
Molecular Weight 350.499
CAS No. 69552-46-1; 69609-77-4
Cat. No. B2693374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbacyclin
CAS69552-46-1; 69609-77-4
Molecular FormulaC21H34O4
Molecular Weight350.499
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
InChIKeyXZFRIPGNUQRGPI-WLPVIMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.85 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Carbacyclin (CAS 69552-46-1) Procurement Guide: Pharmacological Profile and Evidence-Based Differentiation


Carbacyclin (carbaprostacyclin; cPGI) is a chemically stable prostacyclin (PGI2) analog that acts as an agonist at the IP prostanoid receptor and also exhibits activity at peroxisome proliferator-activated receptors (PPARs), particularly PPARδ [1]. Unlike native PGI2, which undergoes rapid spontaneous hydrolysis (half-life ~3-5 minutes), Carbacyclin features a carbacyclic skeleton wherein the 6,9-oxygen heteroatom of the prostacyclin bicyclic core is replaced by a methylene group, conferring substantially enhanced chemical stability suitable for in vitro and in vivo experimental use [2].

Why Carbacyclin Cannot Be Interchanged with Iloprost, Cicaprost, or Other PGI2 Analogs Without Experimental Revalidation


Prostacyclin analogs exhibit profound functional divergence that precludes simple interchange in experimental or preclinical settings. Carbacyclin, Iloprost, and Cicaprost differ markedly in (1) receptor selectivity profiles across IP, EP, DP, FP, and TP prostanoid receptor families [1], (2) relative capacity to engage PPAR nuclear receptor pathways versus canonical IP receptor-Gαs-cAMP signaling [2], (3) species-dependent agonist potency at human versus rodent IP receptors [3], and (4) in vivo angiogenic versus purely vasodilatory outcomes [2]. These pharmacological divergences mean that experimental conclusions drawn with one analog do not reliably translate to another, and procurement decisions must be guided by the specific signaling pathways and functional endpoints under investigation.

Carbacyclin Quantitative Differentiation Evidence: Comparator-Based Pharmacological and Functional Data


Carbacyclin vs. Cicaprost: Divergent Pharmacological Profiles Across IP Receptor and PPAR Nuclear Receptor Signaling

Carbacyclin exhibits a dual pharmacological profile, activating both cell-surface IP receptors and nuclear PPARs, whereas Cicaprost acts exclusively via IP receptors [1]. In the murine corneal angiogenesis model, Carbacyclin and Iloprost (both PPAR-active) induce robust angiogenesis in vivo, while Cicaprost (IP-selective only) produces no detectable angiogenic response [1]. The angiogenic effect of Carbacyclin is morphologically and quantitatively comparable to VEGF-induced angiogenesis and is associated with local VEGF mRNA and protein upregulation [1].

Angiogenesis PPAR signaling IP receptor pharmacology VEGF induction

Carbacyclin vs. Iloprost: 100-Fold Lower Potency in Tissue Factor Inhibition Defines Distinct Anti-Thrombotic Profile

In THP-1 human monocytic cells stimulated with endotoxin, interleukin-1β, or tumor necrosis factor-α, Iloprost inhibited tissue factor procoagulant expression with an IC50 of 5 nM. Under identical experimental conditions, Carbacyclin was 100-fold less potent [1]. This quantitative divergence reflects differential coupling efficiency to cAMP-dependent suppression of tissue factor gene transcription.

Tissue factor Thrombosis Monocyte Procoagulant activity

Carbacyclin vs. Cicaprost and Iloprost: Species-Dependent Potency at Human vs. Mouse IP Receptors

In CHO cells expressing cloned human IP (hIP) receptors, the order of potency (pEC50) for stimulating adenylyl cyclase was: Cicaprost (8.3) > Iloprost (7.9) > Carbacyclin (6.9) [1]. However, in CHO cells expressing cloned mouse IP (mIP) receptors, Carbacyclin exhibits significantly higher relative potency compared to its activity at hIP receptors, while Cicaprost and Iloprost show similar potency across both species [1]. This species-dependent pharmacology indicates that Carbacyclin interacts with distinct agonist recognition determinants on rodent versus human IP receptors.

Species-specific pharmacology IP receptor Adenylyl cyclase Receptor cloning

Carbacyclin vs. Cicaprost and Iloprost: Quantitative Potency Ranking in Neuronal IP1 Receptor Assays

In the rat isolated vagus nerve preparation, which expresses IP1-subtype prostacyclin receptors, Cicaprost exhibits exceptionally high depolarizing potency (EC50 = 0.23 nM) [1]. Iloprost, Taprostene, and Carbacyclin are 7.9-fold, 66-fold, and 81-fold less potent than Cicaprost, respectively [1]. This potency hierarchy (Cicaprost >> Iloprost > Carbacyclin) provides a quantitative framework for selecting appropriate agonist concentrations in neuronal IP receptor studies.

Neuronal IP receptor Vagus nerve NANC innervation Electrophysiology

Carbacyclin vs. PGI2 and ZK 36 374: Comparative Antiplatelet Potency and Cardiovascular Dissociation

In human platelet-rich plasma, Carbacyclin inhibits ADP-induced platelet aggregation with an IC50 of 47 nM (ED50) [1], representing approximately 10% of the molar potency exhibited by native PGI2 [1]. In contrast, the carbacyclin derivative ZK 36 374 (Iloprost) demonstrates antiplatelet activity equipotent to PGI2 (IC50 = 0.2-1.1 nM for aggregation inhibition) while exhibiting a 6-7 fold dissociation between antiplatelet and blood pressure-lowering activities in anesthetized cats [2].

Platelet aggregation Vascular smooth muscle cAMP Antiplatelet therapy

Carbacyclin Optimal Application Scenarios: Evidence-Based Research and Preclinical Use Cases


Investigating PPARδ-Mediated Gene Regulation and Cardiac Metabolism Independent of IP Receptor Signaling

Carbacyclin (0.02-80 μM) increases PPRE promoter activity and induces CPT-1 mRNA expression in cardiomyocytes through PPARδ activation, independent of the IP receptor signaling pathway [1]. This PPARδ-specific activity is not observed with IP-selective analogs such as Cicaprost, making Carbacyclin the preferred tool compound for dissecting PPARδ-mediated effects on fatty acid oxidation, mitochondrial biogenesis, and cardiac energy metabolism [1]. The dual IP/PPARδ pharmacology of Carbacyclin directly enables experimental paradigms that cannot be executed with Cicaprost or other purely IP-selective agonists.

In Vivo Angiogenesis and Vascular Remodeling Studies Requiring PPAR-Dependent VEGF Induction

In the murine corneal angiogenesis model, Carbacyclin induces robust angiogenesis that is morphologically indistinguishable from VEGF-induced angiogenesis and is accompanied by local upregulation of VEGF mRNA and protein [1]. This angiogenic response is mediated via PPAR nuclear receptor activation and is not replicated by Cicaprost, which acts exclusively on cell-surface IP receptors [1]. Carbacyclin is therefore the appropriate PGI2 analog for studies examining prostacyclin-mediated angiogenesis, vascular remodeling, and VEGF-dependent neovascularization.

Species-Specific IP Receptor Pharmacology: Differentiating Human from Rodent IP Receptor Activation

Carbacyclin exhibits significantly higher potency at mouse IP receptors compared to human IP receptors, a species-dependent pharmacological property not shared by Cicaprost or Iloprost [1]. This unique characteristic makes Carbacyclin an essential tool for studies requiring discrimination between hIP and mIP receptor activation, such as comparative pharmacology across species, validation of transgenic mouse models, or investigation of agonist recognition site divergence between human and rodent IP receptor orthologs [1].

Neuronal IP1 Receptor Studies Requiring Intermediate Agonist Potency for Signal Window Calibration

In rat vagus nerve depolarization assays, Carbacyclin is 81-fold less potent than Cicaprost (EC50 = 0.23 nM) and approximately 10-fold less potent than Iloprost [1]. This intermediate potency profile positions Carbacyclin as a calibration tool for establishing concentration-response relationships in neuronal IP1 receptor assays, particularly when the extreme potency of Cicaprost limits the usable dynamic range or when partial agonism must be distinguished from full agonism at IP1 versus IP2 receptor subtypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbacyclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.